Home > Products > Screening Compounds P92853 > N-[3-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)phenyl]benzamide
N-[3-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)phenyl]benzamide -

N-[3-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)phenyl]benzamide

Catalog Number: EVT-3805038
CAS Number:
Molecular Formula: C25H24N2O2
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Compound Description: (S)-17b is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. [] It exhibits potent antitumor activity both in vitro and in vivo. In human myelodysplastic syndrome (SKM-1) cell line studies, (S)-17b increased intracellular levels of acetyl-histone H3 and P21, inducing G1 cell cycle arrest and apoptosis. [] Oral administration of (S)-17b also demonstrated significant antitumor activity in SKM-1 xenograft models, with enhanced efficacy observed in mice possessing intact immune systems compared to those with thymus deficiencies. []

Imatinib

Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment. [] It functions as a tyrosine kinase inhibitor, targeting the abnormal protein responsible for the disease. []

Relevance: Imatinib shares a structural similarity with N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide through the presence of a central benzamide group. [] This common element, frequently encountered in medicinal chemistry, is known to influence interactions with biological targets and could indicate shared pharmacological properties between the two compounds.

Compound Description: TH08 is a promising antitumor agent that demonstrates significant efficacy against Ehrlich ascites carcinoma (EAC) in Swiss albino mice. [] Its anticancer activity is comparable to that of the standard medication bleomycin. [] TH08 exhibits a positive effect on EAC cells, reducing tumor weight, prolonging the survival time of tumor-bearing mice, and inhibiting tumor cell growth. []

Relevance: TH08, like N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide, contains a benzamide moiety within its structure. [] The presence of this common pharmacophore, coupled with TH08's demonstrated anticancer activity, suggests that exploring the biological activity of N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide for potential anticancer properties may be a worthwhile endeavor.

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating effectiveness against various imatinib-resistant mutants, including the T315I gatekeeper mutant. [] It exhibits significant anti-leukemic activity, particularly against the K-562 cell line, and inhibits the proliferation of Ba/F3 cells expressing both native and mutant BCR-ABL. []

Relevance: Both AKE-72 and N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide belong to the diarylamide class of compounds, characterized by the presence of two aromatic rings connected by an amide bond. [] This structural feature is often associated with a range of biological activities, including kinase inhibition. The shared diarylamide scaffold suggests that N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide could potentially possess kinase inhibitory properties worth investigating.

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5- (trifluoromethyl)phenyl]-3-[(4-pyridin-3- ylpyrimidin-2-ylamino)benzamide (Nilotinib)

Compound Description: Nilotinib exists in various forms, including crystalline forms A and a nanosize weakly crystalline modification hydrochloride monohydrate. [, ] The nanosize form exhibits significantly enhanced solubility compared to modification A. []

Relevance: Similar to N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide, nilotinib incorporates a benzamide structural motif. [, ] This common feature, often observed in pharmaceuticals, highlights the importance of this chemical group in drug design and suggests potential areas of biological activity for N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide to be explored.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This group of compounds demonstrates potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []

Relevance: Similar to N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide, these compounds possess a central benzamide core. [] This shared structural element suggests the potential for N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide to exhibit similar biological activities and could guide further research into its therapeutic potential.

5-Amino-2-ethoxy-N-(substituted-phenyl)benzamides

Compound Description: This group, particularly 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v) and 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g), displays potent COX-1 inhibitory and analgesic activity. [] 9g shows promise as a potential analgesic agent due to its potent effect and lack of significant gastric damage or urine coloration. []

Relevance: These compounds, along with N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide, share a core benzamide structure. [] This common pharmacophore, coupled with the analgesic and COX-1 inhibitory activities observed in this chemical class, suggests exploring the biological activity of N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide for similar therapeutic benefits.

2-Amino-N-phenylbenzamides

Compound Description: These compounds exhibit promising antimycobacterial activity, with some demonstrating greater potency against atypical mycobacterial strains than INH. []

Relevance: These compounds share a structural resemblance with N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide, specifically the presence of a benzamide group linked to a phenyl ring. [] This structural similarity, combined with the antimycobacterial activity observed in these compounds, indicates that N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide might also possess antimycobacterial properties worthy of further investigation.

4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

Compound Description: Within this series, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f) demonstrates potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It exhibits a rapid and concentration-dependent effect, achieving significant bacterial count reduction even at low concentrations. []

Relevance: Though structurally distinct from N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide, this series also features a benzamide core within its structure. [] The presence of this shared pharmacophore, coupled with the potent bactericidal activity observed, suggests that investigating the antimicrobial potential of N-(3-{[3-(4-Isopropylphenyl)acryloyl]amino}phenyl)benzamide could be of interest.

Properties

Product Name

N-[3-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)phenyl]benzamide

IUPAC Name

N-[3-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]phenyl]benzamide

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C25H24N2O2/c1-18(2)20-14-11-19(12-15-20)13-16-24(28)26-22-9-6-10-23(17-22)27-25(29)21-7-4-3-5-8-21/h3-18H,1-2H3,(H,26,28)(H,27,29)/b16-13+

InChI Key

DSFDBBQLHMUDTD-DTQAZKPQSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.